N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound characterized by the presence of difluorobenzyl and methylthiophenyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 2,6-difluorobenzylamine with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2,6-difluorobenzylamine by the reduction of 2,6-difluorobenzonitrile.
Step 2: Preparation of 2-(methylthio)aniline by the methylation of 2-aminothiophenol.
Step 3: Coupling of 2,6-difluorobenzylamine and 2-(methylthio)aniline with oxalyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The difluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biology: It may be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Industry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzyl bromide
- 2,6-Difluorobenzonitrile
- 2,6-Difluorobenzyl chloride
Uniqueness
N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of difluorobenzyl and methylthiophenyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c1-23-14-8-3-2-7-13(14)20-16(22)15(21)19-9-10-11(17)5-4-6-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSODILAAQJQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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